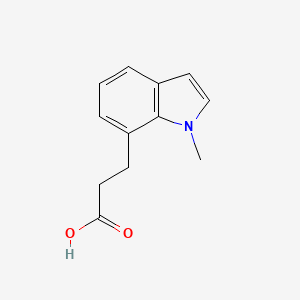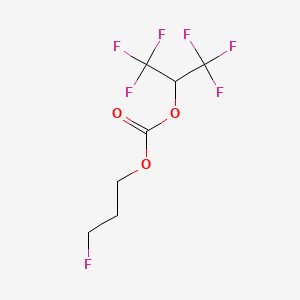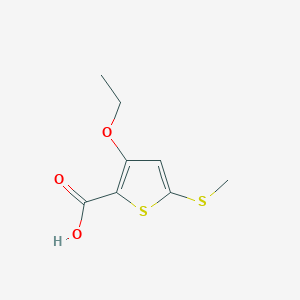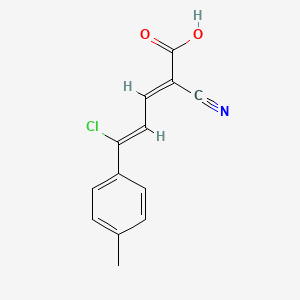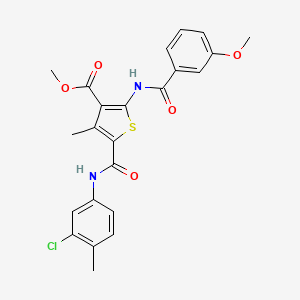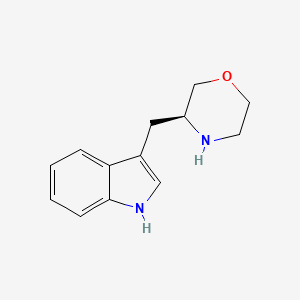
1,3-Dihydro-3-(acetyloxy)-7-chloro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dihydro-3-(acetyloxy)-7-chloro-2H-indol-2-one is a chemical compound belonging to the class of indoles and derivatives Indoles are heterocyclic compounds containing a fused pyrrole and benzene ring This particular compound is characterized by the presence of an acetyloxy group at the 3-position and a chlorine atom at the 7-position of the indole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dihydro-3-(acetyloxy)-7-chloro-2H-indol-2-one typically involves the cyclization of α-oxo-anilides. One common method includes the acid-catalyzed cyclization of N-alkyl-α-oxo-anilides at 25°C to yield 1,3-dialkyl-1,3-dihydro-3-hydroxyindol-2-ones. When treated with concentrated hydrochloric acid at 80°C, these intermediates can be converted to 1,3-dialkyl-3-chloro-1,3-dihydroindol-2-ones .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and automated systems to maintain precise control over reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Dihydro-3-(acetyloxy)-7-chloro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindoles.
Reduction: Reduction reactions can convert it to indoles.
Substitution: The chlorine atom at the 7-position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products:
Oxidation: Oxindoles
Reduction: Indoles
Substitution: Various substituted indoles depending on the nucleophile used.
Applications De Recherche Scientifique
1,3-Dihydro-3-(acetyloxy)-7-chloro-2H-indol-2-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex indole derivatives.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active indoles.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,3-Dihydro-3-(acetyloxy)-7-chloro-2H-indol-2-one involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which may interact with cellular components. The chlorine atom may enhance the compound’s binding affinity to certain receptors or enzymes, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
1,3-Dihydro-3-hydroxyindol-2-ones: These compounds lack the acetyloxy group but share the core indole structure.
1,3-Dihydro-3-chloroindol-2-ones: Similar structure but without the acetyloxy group.
Indazoles: Another class of heterocyclic compounds with similar medicinal applications.
Uniqueness: 1,3-Dihydro-3-(acetyloxy)-7-chloro-2H-indol-2-one is unique due to the presence of both acetyloxy and chlorine substituents, which can significantly influence its chemical reactivity and biological activity compared to other indole derivatives.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for further research and development.
Propriétés
Numéro CAS |
99304-32-2 |
|---|---|
Formule moléculaire |
C10H8ClNO3 |
Poids moléculaire |
225.63 g/mol |
Nom IUPAC |
(7-chloro-2-oxo-1,3-dihydroindol-3-yl) acetate |
InChI |
InChI=1S/C10H8ClNO3/c1-5(13)15-9-6-3-2-4-7(11)8(6)12-10(9)14/h2-4,9H,1H3,(H,12,14) |
Clé InChI |
JKHCHPATJJTKAU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1C2=C(C(=CC=C2)Cl)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


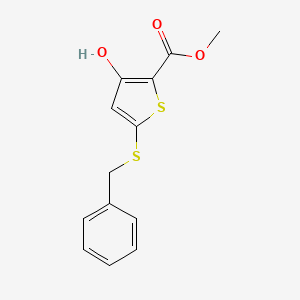
![2-amino-5-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12079591.png)
